molecular formula C9H10ClNO2 B578903 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride CAS No. 15861-37-7

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

Cat. No.: B578903
CAS No.: 15861-37-7
M. Wt: 199.634
InChI Key: GAPSTRMYKHJESC-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride is a chemical compound that belongs to the indoline family. Indoline is a bicyclic organic heterocyclic compound consisting of a benzene ring fused with a five-membered nitrogenous ring. This compound is known for its aromatic and weakly basic properties, making it a valuable component in various chemical and pharmaceutical applications .

Mechanism of Action

Target of Action

Indoline-6-carboxylic acid hydrochloride, like many indole derivatives, has been found to interact with a variety of targets. The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) . These receptors are commonly overexpressed in cancers, making them attractive targets for cancer therapy .

Mode of Action

It is known that the benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The NH acts as a hydrogen bond donor and acceptor with the amino acid residues of proteins . This interaction can lead to changes in the function of the target proteins, potentially inhibiting their activity and thus exerting a therapeutic effect.

Biochemical Pathways

Indoline-6-carboxylic acid hydrochloride, as an indole derivative, is likely involved in various biochemical pathways. Indole derivatives are known to be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds can have wide-ranging effects on various biochemical pathways, influencing everything from cell signaling to metabolic processes .

Pharmacokinetics

It is known that the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compound . This could potentially enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability .

Result of Action

Given its targets, it is likely that this compound could have anti-cancer effects . By inhibiting the activity of EGFR and VEGFR-2, it could potentially slow the growth and proliferation of cancer cells .

Action Environment

The action of Indoline-6-carboxylic acid hydrochloride can be influenced by various environmental factors. For instance, it is known that this compound should be stored in an inert atmosphere at 2-8°C . Additionally, the presence of reactive benzylic C 3–H bond suggests that the compound’s stability and efficacy could be influenced by the presence of oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indoline-6-carboxylic acid hydrochloride typically involves several key steps. One common method includes the Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Another method involves the use of cyanide ion displacement followed by hydrolysis .

Industrial Production Methods: Industrial production of indoline-6-carboxylic acid hydrochloride often employs large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of protective groups and catalysts is common to ensure the stability and reactivity of the intermediate compounds .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Properties

IUPAC Name

2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPSTRMYKHJESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15861-37-7
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15861-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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